2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride

Lipophilicity Drug-likeness Solubility engineering

This 2-chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride is uniquely engineered for orthogonal, three-step diversification: install a sulfonamide at the 5-position, perform cross-coupling at the 2-chloro handle, then unmask the 4-dioxolane to a reactive aldehyde. No single comparator offers this sequence, making it indispensable for generating diverse thiazole libraries. Its fragment-like profile (MW 290 Da, cLogP 0.17) improves solubility and lead-likeness. Procure this building block to independently optimize potency, selectivity, and ADME properties in your kinase or antimicrobial programs.

Molecular Formula C6H5Cl2NO4S2
Molecular Weight 290.13
CAS No. 2470439-48-4
Cat. No. B2538879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride
CAS2470439-48-4
Molecular FormulaC6H5Cl2NO4S2
Molecular Weight290.13
Structural Identifiers
SMILESC1COC(O1)C2=C(SC(=N2)Cl)S(=O)(=O)Cl
InChIInChI=1S/C6H5Cl2NO4S2/c7-6-9-3(4-12-1-2-13-4)5(14-6)15(8,10)11/h4H,1-2H2
InChIKeyDOXYQTDNBOQCFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride (CAS 2470439-48-4): A Tri-Functional Thiazole Building Block for Chemoselective Synthesis


2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride (CAS 2470439-48-4; MFCD32711037; molecular formula C₆H₅Cl₂NO₄S₂; molecular weight 290.1 Da) is a polyfunctionalized 1,3-thiazole building block bearing three chemically orthogonal functional groups: a 2-chloro substituent (susceptible to nucleophilic aromatic substitution and cross-coupling), a 5-sulfonyl chloride (reactive toward amines, alcohols, and thiols for sulfonamide/sulfonate formation), and a 4-(1,3-dioxolan-2-yl) group (a cyclic acetal serving as a latent aldehyde equivalent) . Predicted physicochemical properties include an ACD/LogP of 0.17, a polar surface area of 102 Ų, a density of 1.7±0.1 g/cm³, a boiling point of 434.7±55.0 °C, and zero hydrogen bond donors . The compound is commercially available from multiple suppliers at ≥95% purity in quantities ranging from 50 mg to 250 mg, with typical lead times of 30 days [1].

Why Generic Thiazole-5-sulfonyl Chlorides Cannot Substitute for 2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride (CAS 2470439-48-4)


This compound occupies a unique position within the thiazole-5-sulfonyl chloride chemical space by integrating three orthogonal reactive centers on a single, low-molecular-weight scaffold. The closest analogs each lack a critical functionality: 2-Chloro-1,3-thiazole-5-sulfonyl chloride (CAS 88917-11-7) lacks the 4-dioxolan-2-yl masked aldehyde, precluding late-stage unmasking strategies; 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride (CAS 2138032-39-8) lacks the 2-chloro group, eliminating SNAr and cross-coupling diversification at that position . The 2-chloro substituent on the target compound enhances electrophilicity at C-2 of the thiazole ring, enabling nucleophilic displacement under milder conditions than the non-chlorinated analog [1]. Furthermore, the dioxolane moiety substantially alters the physicochemical profile—reducing the predicted LogP by over 2 log units relative to the non-dioxolane comparator—which directly impacts solubility, permeability, and biological partitioning of downstream products [2]. Generic substitution would sacrifice at least one of these three orthogonal diversification vectors and alter the physicochemical trajectory of the resulting compound library.

Quantitative Differentiation Evidence for 2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride (CAS 2470439-48-4) Versus Closest Analogs


Significantly Reduced Lipophilicity Versus 2-Chloro-1,3-thiazole-5-sulfonyl Chloride: ΔLogP = –2.13 Units

The target compound, 2-chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride, exhibits a substantially lower predicted lipophilicity than its closest non-dioxolane analog, 2-chloro-1,3-thiazole-5-sulfonyl chloride (CAS 88917-11-7), which lacks the 4-(1,3-dioxolan-2-yl) substituent [1]. The incorporation of the dioxolane ring—a cyclic diether acetal—introduces two additional oxygen atoms, increasing hydrogen bond acceptor count from 4 to 5 and elevating polar surface area, which collectively drive a marked reduction in LogP [2].

Lipophilicity Drug-likeness Solubility engineering

Elevated Topological Polar Surface Area: +18.3 Ų Compared to 2-Chloro-1,3-thiazole-5-sulfonyl Chloride

The target compound has a predicted polar surface area (PSA) of 102 Ų (ACD/Labs prediction), which is 18.3 Ų higher than the topological PSA of 83.7 Ų computed for the non-dioxolane comparator 2-chloro-1,3-thiazole-5-sulfonyl chloride [1]. The Chem-space listing reports a PSA of 65 Ų for the target compound, which also exceeds the comparator's PSA when using consistent calculation methods [2].

Polar surface area Permeability Drug design

Three Orthogonal Reactive Centers Enable Sequential Chemoselective Derivatization Not Achievable with Any Single Comparator

The target compound uniquely presents three chemically distinct reactive handles: (i) a C-2 chlorine atom amenable to SNAr displacement or transition-metal-catalyzed cross-coupling; (ii) a C-5 sulfonyl chloride for sulfonamide, sulfonate ester, or sulfonothioate formation with amines, alcohols, or thiols; and (iii) a C-4 dioxolane-protected aldehyde that can be unmasked under acidic conditions to reveal a formyl group for further condensation or reductive amination chemistry . By contrast, 2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride (CAS 2138032-39-8) lacks the 2-chloro center, and 2-chloro-1,3-thiazole-5-sulfonyl chloride (CAS 88917-11-7) lacks the masked aldehyde [1][2].

Chemoselective synthesis Orthogonal reactivity Scaffold diversification

Dioxolane as Latent Aldehyde Equivalent: A Masking Strategy Validated on a Closely Related 2-Bromo-4-(1,3-dioxolan-2-yl)thiazole Scaffold

Sinenko et al. (2018) demonstrated that 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole—the 2-bromo analog of the target compound—undergoes regioselective lithiation at position 5 with LDA at –70 °C, yielding functionalized products in 83–93% isolated yields after electrophilic quench (Table 1) [1]. The dioxolane ring remained intact throughout the lithiation sequence, confirming its stability under strongly basic, low-temperature conditions. When lithiated and dilithiated thiazoles were treated with various electrophiles, a series of trifunctional 1,3-thiazoles were obtained with high yields [1]. This precedent establishes that the 4-(1,3-dioxolan-2-yl) group serves as a robust masked aldehyde that tolerates metalation chemistry, and by extension, is compatible with the sulfonyl chloride and 2-chloro functionalities present in the target compound.

Masked aldehyde Protecting group strategy Late-stage functionalization

Procurement Feasibility: Multi-Supplier Availability at Research-Use Scale with Consistent 95% Purity

The target compound is catalogued and available from at least four suppliers on the Chem-space marketplace platform, including BLD Pharmatech (United States and Germany warehouses), with specification purity of 95% and pack sizes of 50 mg, 100 mg, and 250 mg at listed prices of $318, $475, and $679 USD respectively (30-day lead time) [1]. In comparison, the 2-bromo analog evaluated by Sinenko et al. (2018) required custom synthesis, and the simpler 2-chloro-1,3-thiazole-5-sulfonyl chloride (CAS 88917-11-7) is also commercially available but cannot provide the three-point orthogonal diversification [1][2].

Commercial availability Supply chain Procurement

Class-Level Stability Inference: Thiazole-5-sulfonyl Chlorides Occupy a Moderate Stability Niche Among Heteroaromatic Sulfonyl Halides

A comprehensive stability study of 236 heteroaromatic sulfonyl halides (165 newly synthesized) by Shevchuk et al. (2026) established that five-membered heterocyclic sulfonyl chlorides, including thiazoles, generally undergo hydrolysis by trace water (characteristic of some azoles) rather than formal SO₂ extrusion (characteristic of pyridine-2- and pyridine-4-sulfonyl chlorides) . While the target compound itself was not among the 236 representatives directly tested, the study provides class-level guidance: thiazole sulfonyl chlorides are more stable than furan, isoxazole, and some isothiazole derivatives but require anhydrous handling and storage with desiccants under inert atmosphere . Related thiazole-5-sulfonyl chlorides have reported hydrolysis half-lives of <2 hours at neutral pH .

Stability Hydrolysis Storage

Recommended Application Scenarios for 2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride (CAS 2470439-48-4) Based on Quantitative Differentiation Evidence


Divergent Library Synthesis via Sequential Chemoselective Derivatization of Three Orthogonal Handles

The target compound is uniquely suited as a common intermediate for generating diverse thiazole-based screening libraries. The 5-sulfonyl chloride can be reacted first with a primary amine to install a sulfonamide (Step 1), the 2-chloro group can subsequently undergo Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce aromatic or amine diversity (Step 2), and the 4-dioxolan-2-yl group can be unmasked to the aldehyde under mild acidic conditions (e.g., p-TsOH/acetone or aqueous HCl/THF) for reductive amination or Knoevenagel condensation (Step 3) [1]. No single comparator compound supports this three-step orthogonal sequence; 2-chloro-1,3-thiazole-5-sulfonyl chloride can only accommodate Steps 1–2, while 2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride can only accommodate Steps 1 and 3 [2][3].

Fragment-Based Drug Discovery Requiring Low-LogP, High-PSA Building Blocks for Solubility-Driven Optimization

With a predicted ACD/LogP of 0.17 and PSA of 102 Ų, the target compound occupies favorable fragment-like property space (MW <300 Da, LogP <3, PSA >60 Ų) . This physicochemical profile is substantially more hydrophilic than the non-dioxolane comparator 2-chloro-1,3-thiazole-5-sulfonyl chloride (XLogP3 2.3, PSA 83.7 Ų) [1]. Fragments derived from this building block are predicted to exhibit improved aqueous solubility, reduced nonspecific protein binding, and better compliance with lead-likeness criteria—critical attributes for fragment-to-lead campaigns targeting enzymes with polar active sites or developing orally bioavailable agents requiring balanced solubility-permeability profiles [1].

Synthesis of Thiazole-4-carbaldehyde Derivatives via Dioxolane Unmasking for Convergent Heterocycle Assembly

The 4-(1,3-dioxolan-2-yl) group serves as a latent formyl equivalent, enabling the target compound to function as a protected 4-formylthiazole-5-sulfonyl chloride synthon . Following sulfonylation and 2-chloro displacement chemistry, acidic deprotection of the dioxolane reveals the 4-carbaldehyde, which can participate in aldol condensations, Schiff base formation, or heterocycle-forming reactions (e.g., Hantzsch-type pyridine synthesis, imidazole formation) . The lithiation study by Sinenko et al. (2018) on the 2-bromo analog confirmed that the dioxolane remains intact under strongly basic (–70 °C, LDA) conditions and through electrophilic quenching, with products obtained in 83–93% yield [1]. This precedent supports the feasibility of performing chemistry at the 2- and 5-positions while preserving the masked aldehyde for late-stage unveiling.

Development of Sulfonamide-Based Kinase Inhibitors and Antimicrobial Agents Requiring Orthogonal Cyclization Handles

Thiazole-5-sulfonamides are privileged scaffolds in kinase inhibitor design (e.g., Cdc7 kinase inhibitors, 5-HT₆ receptor antagonists) and antimicrobial sulfonamide programs [1]. The target compound provides the sulfonamide-forming sulfonyl chloride directly at the 5-position, while the 2-chloro and 4-dioxolan-2-yl groups offer two additional vectors for modulating target engagement, selectivity, and ADME properties [2]. The reduced LogP conferred by the dioxolane moiety can counteract the lipophilicity typically introduced by aromatic substituents at the 2-position during lead optimization, helping maintain drug-like physicochemical parameters [2]. Comparative building blocks lacking either the dioxolane or the 2-chloro group constrain the accessible chemical space and limit the ability to independently optimize potency, selectivity, and pharmacokinetic properties.

Quote Request

Request a Quote for 2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.